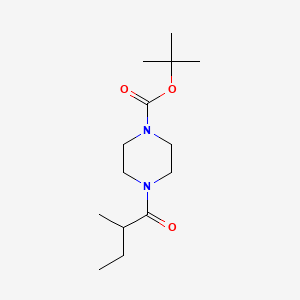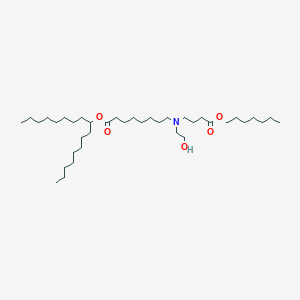
2-Chloro-5-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride is a complex organic compound with the molecular formula C₁₄H₈Cl₂FNO₄S. This compound is characterized by the presence of chloro, nitro, and sulfonyl fluoride functional groups, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2-Chloro-5-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the styryl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield various substituted benzene derivatives.
科学的研究の応用
2-Chloro-5-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein labeling due to its reactive sulfonyl fluoride group.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-5-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride involves its reactive functional groups. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition. This makes it a valuable tool in biochemical research for studying enzyme mechanisms and developing inhibitors.
類似化合物との比較
Similar Compounds
2-Chloro-5-nitrobenzenesulfonyl fluoride: Similar in structure but lacks the styryl group.
2-(2′-chloro-5′-nitrostyryl)benzoselenazole: Contains a benzoselenazole ring instead of the benzene ring.
Uniqueness
2-Chloro-5-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications. The presence of both chloro and nitro groups, along with the sulfonyl fluoride, allows for a wide range of modifications and uses in different fields.
特性
CAS番号 |
31368-22-6 |
|---|---|
分子式 |
C14H8Cl2FNO4S |
分子量 |
376.2 g/mol |
IUPAC名 |
2-chloro-5-[(E)-2-(2-chloro-4-nitrophenyl)ethenyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H8Cl2FNO4S/c15-12-6-2-9(7-14(12)23(17,21)22)1-3-10-4-5-11(18(19)20)8-13(10)16/h1-8H/b3-1+ |
InChIキー |
IQWROLFYJCBBQT-HNQUOIGGSA-N |
異性体SMILES |
C1=CC(=C(C=C1/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F)Cl |
正規SMILES |
C1=CC(=C(C=C1C=CC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{4-[2-(dimethylamino)ethoxy]phenyl}-3-(4-hydroxyquinazolin-2-yl)propanamide](/img/structure/B13358549.png)
![ethyl 2-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13358555.png)
![N-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13358559.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B13358571.png)


![N-(2-Cyano-3-methylbutan-2-yl)-2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13358598.png)
![6-(2-Bromophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358605.png)
![Benzenesulfonylfluoride, 2-chloro-3-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13358612.png)

![Methyl 5-bromo-2-({[1-(formylamino)cyclohexyl]carbonyl}amino)benzoate](/img/structure/B13358639.png)

